molecular formula C13H17N2O2 B091160 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl CAS No. 18796-03-7

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

Cat. No.: B091160
CAS No.: 18796-03-7
M. Wt: 233.29 g/mol
InChI Key: ZWDCBKCWJMCKOF-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is a stable nitroxyl radical compound. It is characterized by its paramagnetic properties and high extinction coefficient in the ultraviolet spectrum. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of supercritical carbon dioxide (SC-CO2) techniques. This method allows for the formation of porous polymer matrices doped with the compound, which can then be released into buffer solutions .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in certain reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitrosyl chloride, benzyl alcohol, and various reducing agents. The reactions typically require controlled temperatures and specific solvents to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl involves its paramagnetic properties. The compound interacts with molecular targets through its nitroxyl radical group, which can participate in various redox reactions. These interactions can affect the stability and behavior of other molecules in the system, making it a valuable tool in research applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE)
  • 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy

Uniqueness

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is unique due to its high extinction coefficient in the ultraviolet spectrum and its stability as a nitroxyl radical. These properties make it particularly useful in ESR spectroscopy and other applications where stable free radicals are required .

Properties

InChI

InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCBKCWJMCKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18796-03-7
Record name 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18796-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 2
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 3
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 4
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 5
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 6
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

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